molecular formula C14H13N3O B15212760 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine CAS No. 141598-06-3

6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine

Cat. No.: B15212760
CAS No.: 141598-06-3
M. Wt: 239.27 g/mol
InChI Key: WMIIOJFMYOQYHL-UHFFFAOYSA-N
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Description

The compound 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine features a pyrimidine core substituted with:

  • A methyl group at position 6,
  • A phenylamino group at position 4,
  • A propargyloxy (prop-2-yn-1-yl)oxy moiety at position 2.

Pyrimidine derivatives are pharmacologically significant due to their structural resemblance to nucleic acid bases.

Properties

CAS No.

141598-06-3

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

6-methyl-N-phenyl-2-prop-2-ynoxypyrimidin-4-amine

InChI

InChI=1S/C14H13N3O/c1-3-9-18-14-15-11(2)10-13(17-14)16-12-7-5-4-6-8-12/h1,4-8,10H,9H2,2H3,(H,15,16,17)

InChI Key

WMIIOJFMYOQYHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OCC#C)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions:

    Alkylation: The prop-2-yn-1-yloxy group can be introduced through an alkylation reaction using propargyl alcohol and appropriate catalysts.

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine with key analogues:

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Structural/Functional Notes Biological Activity (if reported)
Target Compound Propargyloxy N-Phenyl Methyl Alkyne group for covalent modification; planar pyrimidine core Not explicitly reported (inferred potential for kinase inhibition)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Phenyl N-(2-Fluorophenyl) Methyl Intramolecular N–H⋯N hydrogen bonding; dihedral angles <13° between rings Antimicrobial activity implied
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine None (unsubstituted) N-(4-Methylphenyl) Methyl Simplified structure; lacks functional groups for reactivity Not reported
6-Ethynylthieno[3,2-d]pyrimidin-4-anilines Ethynylthieno ring N-Aryl (varied substituents) None Thienopyrimidine core; Sonogashira coupling used Designed as covalent kinase inhibitors
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines Aryl (varied) 4-Morpholinophenyl None Morpholine enhances solubility; LiOH-mediated synthesis Broad-spectrum microbial activity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine None 2-Amino Methyl Piperidine introduces basicity; crystallography confirmed planar structure Not reported
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine Chloro N,N-Dimethyl None Chloro as leaving group; dimethylamino electron-donating Not reported

Key Structural and Functional Differences

Position 2 Substituents: The propargyloxy group in the target compound enables covalent interactions (e.g., with cysteine residues in enzymes) , whereas phenyl (in ) or aryl groups (in ) prioritize steric and electronic effects. Ethynylthieno derivatives (e.g., ) replace the pyrimidine oxygen with a sulfur atom, altering electronic properties and binding affinity.

Position 4 Modifications: N-Phenyl vs. Morpholinophenyl () improves water solubility compared to simple phenyl groups.

Crystallographic and Conformational Insights :

  • Intramolecular hydrogen bonding in stabilizes the molecule, reducing conformational flexibility. Dihedral angles between pyrimidine and substituent planes (<13°) suggest near-planar arrangements, critical for target binding .
  • In contrast, the target compound’s propargyloxy group may introduce torsional strain, affecting packing in solid states.

Biological Activity

6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound exhibits properties that may be beneficial in treating various diseases, including autoimmune disorders and cancers. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

The molecular formula of 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine is C13H14N2OC_{13}H_{14}N_{2}O, with a molecular weight of approximately 218.26 g/mol. The compound features a pyrimidine core substituted with a methyl group and a phenyl moiety, which are critical for its biological activity.

Research indicates that 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine may exert its effects through several mechanisms:

  • Tyrosinase Inhibition : The compound has demonstrated significant inhibitory activity against tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders and certain types of skin cancer .
  • Anti-inflammatory Effects : Studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases .
  • Anticancer Activity : Preliminary studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine can be influenced by various structural modifications. Key findings from SAR studies include:

SubstituentEffect on Activity
Methyl Group at 6-positionEnhances lipophilicity and enzyme interaction
Phenyl MoietyCritical for binding affinity to target enzymes
Propynyl EtherIncreases stability and solubility

These modifications have been shown to improve the compound's potency and selectivity towards specific biological targets.

Case Study 1: Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine alongside other derivatives. The results indicated an IC50 value significantly lower than that of kojic acid, a standard reference compound, suggesting superior efficacy in inhibiting tyrosinase activity .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The presence of the phenyl group was found to enhance the interaction with cellular targets involved in apoptosis regulation, leading to increased cell death in cancerous cells .

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